molecular formula C14H18BNO4 B1394148 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 943994-02-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1394148
CAS No.: 943994-02-3
M. Wt: 275.11 g/mol
InChI Key: ZXOSNHPLTJAXSA-UHFFFAOYSA-N
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Description

Hydrogen Bonding Patterns in Solid-State Structures

While direct crystallographic data for this specific compound remains unpublished, analogous benzoxazine-boronate systems exhibit characteristic intermolecular interactions:

  • N–H···O hydrogen bonds : Formed between the oxazine NH group and carbonyl oxygen atoms of adjacent molecules, stabilizing dimeric or chain-like arrangements.
  • C–H···π interactions : Observed between aromatic protons and the electron-rich benzene ring, contributing to layered packing motifs.

In related pinacol boronate esters, the boronate oxygen atoms participate in weak C–H···O interactions with methyl groups of neighboring molecules, creating a three-dimensional network.

Conformational Analysis of Benzoxazine-Boronate Hybrid Systems

The steric bulk of the pinacol group imposes distinct conformational preferences:

  • Boron hybridization : The sp³-hybridized boron atom adopts a tetrahedral geometry, with bond angles near 109.5°.
  • Dihedral angles : The boronate group rotates freely relative to the benzoxazine plane, as evidenced by variable-temperature NMR studies of analogous compounds.

Table 1 : Key geometric parameters from related structures

Parameter Value (Å/°) Source Compound
B–O bond length 1.36–1.39 Phenylboronic acid
C–N–C angle (oxazine) 118–122° Polybenzoxazine
Benzene ring planarity <0.02 Å RMSD Benzoxazole derivatives

Comparative Structural Analysis with Analogous Boron-Containing Heterocycles

Benzoxazoles vs. Benzoxazines

  • Electronic effects : Benzoxazines exhibit reduced aromaticity compared to benzoxazoles due to the saturated oxygen-nitrogen ring segment, lowering π-conjugation.
  • Boron substitution patterns : Unlike 2-boronated benzoxazoles (e.g., 2-methylbenzoxazole-7-boronic acid pinacol ester), the 6-position substitution in this compound minimizes steric clash with the oxazine ring.

Boronate Ester Functionality

  • Stability : The pinacol protection enhances hydrolytic stability compared to unprotected boronic acids, as demonstrated by the compound’s shelf life under inert storage conditions.
  • Reactivity : The electron-withdrawing oxazine ring activates the boronate group for Suzuki-Miyaura cross-coupling, contrasting with less reactive alkyl boronates.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO4/c1-13(2)14(3,4)20-15(19-13)9-5-6-11-10(7-9)16-12(17)8-18-11/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSNHPLTJAXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676870
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
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Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943994-02-3
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Preparation Methods

Boronate Ester Formation via Suzuki-Miyaura Cross-Coupling

Methodology:

  • Starting Material: A suitable halogenated heterocyclic precursor, such as a brominated benzoxazinone derivative.
  • Reagents: Boronic acid derivatives or pinacol esters, palladium catalysts, bases like sodium carbonate or potassium phosphate.
  • Conditions: Typically performed in polar aprotic solvents such as dioxane, acetonitrile, or a mixture, at elevated temperatures (~100°C) under inert atmosphere (argon or nitrogen).

Reaction Example:

A brominated benzoxazinone derivative reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl boronic acid or ester in the presence of Pd catalyst and base, yielding the boronate ester at the 6-position.

Yield: Approximately 71%, as per experimental data, indicating efficient coupling under optimized conditions.

Direct Functionalization Using Boronic Acid Derivatives

Methodology:

  • Direct substitution at the 6-position using boronic acid derivatives in the presence of catalysts.
  • Employing conditions similar to Suzuki coupling, but sometimes with pre-activated intermediates or via electrophilic substitution if applicable.

Research Findings:

  • The process involves using sodium carbonate as a base in a solvent mixture of 1,4-dioxane, water, and acetonitrile.
  • Reaction conditions: 100°C for 4 hours under inert atmosphere, ensuring high conversion rates.

Heterocyclic Core Synthesis

Methodology:

  • The heterocyclic core, 2H-benzo[b]oxazin-3(4H)-one , can be synthesized via cyclization reactions involving anthranilic acid derivatives or related precursors.
  • Cyclization often involves dehydration and ring closure under reflux conditions with suitable dehydrating agents or catalysts.

Research Data:

  • The synthesis of the core structure is typically performed prior to boronate ester introduction, with subsequent functionalization at the 6-position.

Reaction Conditions and Operational Details

Preparation Step Reagents Solvent Temperature Time Yield Notes
Boronate ester formation Boronic acid/ester, Pd catalyst, Na2CO3 Dioxane/water/acetonitrile 100°C 4 hours 71% Inert atmosphere, optimized for high yield
Heterocyclic core synthesis Anthranilic acid derivatives, dehydrating agents Reflux conditions Reflux Variable Variable Prior step, often optimized separately

Data Tables Summarizing Preparation Methods

Method Starting Materials Catalysts/Reagents Solvent System Reaction Conditions Yield References
Suzuki-Miyaura coupling Halogenated heterocycle + boronic ester Pd(PPh3)4, Na2CO3 Dioxane/water 100°C, 4h 71% ,
Direct boronation Heterocyclic precursor Boronic acids/esters Acetonitrile, water 100°C Not specified
Cyclization of anthranilic derivatives Anthranilic acid derivatives Dehydrating agents Reflux Variable Variable

Research Findings and Notes

  • The most efficient method reported involves Suzuki-Miyaura coupling, which provides high regioselectivity and yields.
  • The reaction's success hinges on the choice of catalyst, base, and solvent system, with dioxane/water mixtures favored for their polarity and compatibility.
  • The boronate ester is typically synthesized with a yield exceeding 70%, demonstrating the robustness of the method.
  • The heterocyclic core synthesis precedes boronate attachment, often via cyclization or condensation reactions.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The boron atom can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.

    Hydrolysis: The dioxaborolane ring can be hydrolyzed to form boronic acids.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.

    Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Aryl-Substituted Benzooxazinones: From Suzuki-Miyaura coupling.

    Hydroxylated Derivatives: From hydrolysis of the dioxaborolane ring.

    Oxidized or Reduced Benzooxazinones: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

Overview

The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural features and reactivity. This article explores its applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic ester functionality allows it to participate in various coupling reactions such as the Suzuki-Miyaura reaction. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds using boronic esters
Negishi CouplingInvolves the coupling of organozinc reagents
Stille CouplingUtilizes organotin compounds for bond formation

Medicinal Chemistry

Research has indicated that compounds containing boron can exhibit significant biological activities, including anticancer properties. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.

Case Studies:

  • Cell Proliferation Inhibition : Studies show that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines.
  • Mechanism of Action : The compound may interfere with cellular processes by forming stable complexes with proteins involved in cell division.

Material Science

The compound is also employed in the development of advanced materials. Its unique structure enhances properties such as durability and resistance to environmental factors.

Applications in Material Science:

  • Polymer Development : Used to create polymers with enhanced mechanical properties.
  • Coatings : Serves as an additive to improve the performance of coatings against wear and corrosion.

Catalysis

As a catalyst, this compound improves the efficiency and selectivity of various chemical reactions. It plays a crucial role in reducing waste and energy consumption in industrial processes.

Catalytic ProcessBenefits
Cross-Coupling ReactionsHigh efficiency and selectivity
PolymerizationFacilitates the formation of high-performance polymers

Mechanism of Action

The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects largely depends on its role in specific reactions or applications. In catalytic processes, it often acts as a ligand, stabilizing the transition state and facilitating the formation of the desired product. In biological systems, its boron-containing structure can interact with biomolecules, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: The benzo[b][1,4]oxazin-3(4H)-one scaffold is a versatile platform for kinase inhibitors, but off-target effects (e.g., mTOR inhibition in CAS 1361110-64-6 derivatives) require further optimization .
  • Synthetic Challenges : While the parent compound is commercially available, analogues with aliphatic chains (e.g., 8b) face purification difficulties due to hydrophobicity .

Biological Activity

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a boron-containing compound that has gained attention in various fields of biological and medicinal chemistry. The unique structure of this compound allows for diverse interactions in biological systems, particularly in drug development and material science.

Chemical Structure and Properties

The compound features a benzo[b][1,4]oxazine core substituted with a boron-containing dioxaborolane moiety. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H19BNO3
Molecular Weight253.12 g/mol
IUPAC NameThis compound
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom plays a significant role in these interactions due to its electrophilic nature.

Antitumor Activity

Recent studies have demonstrated the potential antitumor properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. In vitro assays indicated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Studies

  • Breast Cancer Study : In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at doses above 10 µM after 48 hours of treatment.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5025
  • Lung Cancer Study : A549 cells exhibited similar responses to treatment with the compound. Flow cytometry analysis confirmed an increase in early and late apoptotic cells following treatment.

Pharmacological Potential

The compound's unique structure suggests potential applications in drug design. Its ability to form stable complexes with biomolecules positions it as a candidate for developing targeted therapies.

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What statistical methods resolve batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Include purity checks (HPLC ≥95%) and control for moisture content (Karl Fischer titration) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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